Methane, dichlorobis(methylsulfonyl)-

Catalog No.
S14361589
CAS No.
22439-22-1
M.F
C3H6Cl2O4S2
M. Wt
241.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methane, dichlorobis(methylsulfonyl)-

CAS Number

22439-22-1

Product Name

Methane, dichlorobis(methylsulfonyl)-

IUPAC Name

dichloro-bis(methylsulfonyl)methane

Molecular Formula

C3H6Cl2O4S2

Molecular Weight

241.1 g/mol

InChI

InChI=1S/C3H6Cl2O4S2/c1-10(6,7)3(4,5)11(2,8)9/h1-2H3

InChI Key

PORPUUUZTQOYIA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(S(=O)(=O)C)(Cl)Cl

Methane, dichlorobis(methylsulfonyl)- is a chemical compound with the molecular formula C3H6Cl2O4S2C_3H_6Cl_2O_4S_2 and a CAS number of 22439-22-1. It is characterized by the presence of two chloromethyl groups and two methylsulfonyl groups attached to a methane backbone. This compound is a colorless to pale yellow liquid with a density of approximately 1.686 g/cm³ and a boiling point that varies depending on the specific isomeric form. Its structure includes sulfonyl functional groups, which significantly contribute to its reactivity and potential applications in various chemical processes .

Due to its reactive chloromethyl and sulfonyl groups. Key reactions include:

  • Nucleophilic Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Sulfone Formation: The compound can react with bases to form sulfone derivatives, which are useful intermediates in organic synthesis.
  • Hydrolysis: In the presence of water, it can hydrolyze to produce methane sulfonic acid and hydrochloric acid, which are important in various industrial applications .

The synthesis of methane, dichlorobis(methylsulfonyl)- typically involves multi-step organic reactions. Common methods include:

  • Chlorination of Methylsulfonyl Compounds: Methylsulfonyl chloride can be reacted with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chloromethyl groups.
  • Direct Sulfonation: The compound can also be synthesized via direct sulfonation methods where sulfur trioxide or sulfuric acid reacts with appropriate substrates under controlled conditions .

Methane, dichlorobis(methylsulfonyl)- finds applications across various fields:

  • Chemical Synthesis: It serves as a versatile reagent in organic synthesis for producing sulfone derivatives and other functionalized compounds.
  • Pharmaceutical Industry: The compound may be utilized in developing pharmaceuticals due to its ability to modify biological molecules.
  • Agrochemicals: Its properties make it suitable for use in agrochemical formulations aimed at pest control .

Interaction studies involving methane, dichlorobis(methylsulfonyl)- focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its potential effects on biological systems and its reactivity profiles in synthetic pathways. Understanding these interactions is crucial for assessing safety and efficacy in applications such as pharmaceuticals and agrochemicals .

Methane, dichlorobis(methylsulfonyl)- shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methane sulfonic acidCH3SO3HCH_3SO_3HStrong organic acid used extensively in synthesis
Methane sulfonyl chlorideCH3SO2ClCH_3SO_2ClKey reagent for protecting groups
DichloromethaneCH2Cl2CH_2Cl_2Common solvent with different reactivity profiles
Bis(methylthio)methaneC3H8S2C_3H_8S_2Contains sulfur but lacks chlorination

Uniqueness

Methane, dichlorobis(methylsulfonyl)- is unique due to its dual functionality as both a sulfonyl and chloromethyl compound, allowing it to participate in diverse

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Exact Mass

239.9084564 g/mol

Monoisotopic Mass

239.9084564 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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